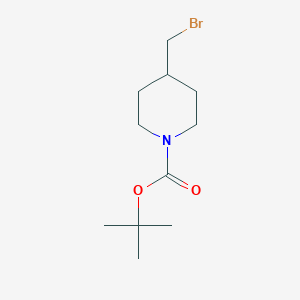

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJXBTRLYHCWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573521 | |

| Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158407-04-6 | |

| Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating Drug Discovery: A Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

CAS Number: 158407-04-6

This technical guide provides an in-depth overview of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its significant applications, particularly in the development of targeted cancer therapies such as Ibrutinib and CDK9 inhibitors.

Compound Profile

This compound, also widely known by synonyms such as 1-Boc-4-(bromomethyl)piperidine, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and an activated bromomethyl moiety. This structure makes it an ideal intermediate for introducing the piperidine motif in the synthesis of more complex molecules.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 158407-04-6 | [1] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |

| Molecular Weight | 278.19 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | |

| Boiling Point | 318.3°C at 760 mmHg (Predicted) | [3] |

| Density | 1.270 g/cm³ (Predicted) | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CBr)CC1 | [1] |

| InChIKey | YGJXBTRLYHCWGD-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [3] |

Safety and Handling

This compound is classified with the following hazards. Users should consult the full Safety Data Sheet (SDS) before handling.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

Precautionary Statements: P264, P270, P280, P301 + P312, P305 + P351 + P338, P337 + P313.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in drug synthesis. Below are detailed protocols for its preparation.

Synthesis from 4-N-Boc-piperidine-methanol

A common laboratory-scale synthesis involves the bromination of the corresponding alcohol.[4]

Experimental Protocol:

-

Dissolution: Dissolve 4-N-Boc-piperidine-methanol (200 mg, 0.93 mmol) in diethyl ether (9 mL).

-

Reagent Addition: To the solution, add carbon tetrabromide (370 mg, 1.1 mmol) and triphenylphosphine (PPh₃) (292 mg, 1.1 mmol) at room temperature.

-

Reaction: Allow the reaction mixture to stir for 18 hours at room temperature.

-

Filtration: Filter the reaction mixture over a pad of celite to remove solids.

-

Purification: Concentrate the filtrate and purify by flash chromatography using a hexane/EtOAc gradient (from 1:0 to 4:1) to yield the title compound. A reported yield for this process is 55 mg.[4]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its alcohol precursor.

References

- 1. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]

- 2. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]

- 3. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, a validated synthesis protocol, and its significant applications in medicinal chemistry.

Core Compound Properties

This compound, also known as 1-Boc-4-(bromomethyl)piperidine, is a versatile bifunctional molecule widely utilized in the synthesis of complex organic structures. Its utility stems from the presence of a reactive bromomethyl group and a Boc-protected piperidine nitrogen, which allows for selective chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Weight | 278.19 g/mol [1][2] |

| Molecular Formula | C₁₁H₂₀BrNO₂[1][2] |

| CAS Number | 158407-04-6[1][2] |

| Boiling Point | 318.337 °C at 760 mmHg[3] |

| Density | 1.271 g/cm³[3] |

| Flash Point | 146.325 °C[3] |

| Appearance | White to off-white solid[4] |

| Assay | ≥ 95% - 97%[4] |

Synthesis and Experimental Protocol

The synthesis of this compound is a well-established procedure in organic chemistry. A common and effective method involves the bromination of the corresponding alcohol precursor.

Experimental Protocol: Synthesis from 4-N-Boc-piperidine-methanol

This protocol details the synthesis of this compound from 4-N-Boc-piperidine-methanol.[3]

Materials:

-

4-N-Boc-piperidine-methanol

-

Diethyl ether

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Celite

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 4-N-Boc-piperidine-methanol (1 equivalent) in diethyl ether.

-

To the solution, add carbon tetrabromide (1.2 equivalents) and triphenylphosphine (1.2 equivalents) at room temperature.

-

Allow the reaction mixture to stir for 18 hours at room temperature.

-

Filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography using a hexane/EtOAc gradient (starting from 100% hexane and gradually increasing the proportion of ethyl acetate to a 4:1 ratio) to yield the final product.

Expected Yield: Approximately 55%.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[4] Its piperidine core is a common scaffold in many biologically active molecules, and the bromomethyl group provides a reactive handle for further chemical modifications.

This compound is particularly valuable in the development of:

-

Piperidine-based drugs: These are effective in treating various neurological disorders.[4]

-

CDK9 inhibitors and Ibrutinib: It serves as an important intermediate in the synthesis of these anti-cancer agents.

The Boc protecting group allows for controlled, stepwise synthesis, enabling the construction of complex molecular architectures with high precision.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Technical Guide: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. This bifunctional molecule is a key building block in medicinal chemistry and drug development, valued for its piperidine core, a common motif in pharmaceuticals, and a reactive bromomethyl group that allows for versatile chemical modifications.

Chemical and Physical Properties

This compound, also known as 1-Boc-4-(bromomethyl)piperidine, is a white to light yellow crystalline solid.[1] Its Boc-protected nitrogen allows for controlled reactions at the C4 position, making it an essential intermediate in the synthesis of more complex molecules.[2]

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Boc-4-(bromomethyl)piperidine, N-Boc-4-(bromomethyl)piperidine | [1] |

| CAS Number | 158407-04-6 | [4][5] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [4][5] |

| Molecular Weight | 278.19 g/mol | [4][5] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 46.0 to 50.0 °C | [1] |

| Boiling Point | 318.3 °C at 760 mmHg (Predicted) | [2][6] |

| Density | 1.270 g/cm³ (Predicted) | [2][6] |

| Solubility | Based on its structure, it is expected to be soluble in organic solvents like diethyl ether, ethyl acetate, and dichloromethane, with low solubility in water. | |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CBr | [3][4] |

| InChIKey | YGJXBTRLYHCWGD-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data Analysis

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 4.02-3.98 (m, 2H), 3.47 (d, 2H), 2.78-2.65 (m, 2H), 1.89-1.74 (m, 3H), 1.45 (s, 9H), 1.12-0.98 (m, 2H).[2] |

| ¹³C NMR | Predicted chemical shifts (CDCl₃) δ (ppm): ~154.7 (C=O), ~79.5 (-C(CH₃)₃), ~44.0 (piperidine CH₂ adjacent to N), ~38.0 (piperidine CH), ~36.0 (-CH₂Br), ~30.0 (piperidine CH₂), ~28.4 (-C(CH₃)₃). |

| IR Spectroscopy | Expected characteristic peaks (cm⁻¹): ~2975 (C-H stretch, alkane), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch), ~1250 (C-O stretch), ~650 (C-Br stretch).[7][8] |

| Mass Spectrometry | Exact Mass: 277.0677 Da.[3][6] The mass spectrum is expected to show the molecular ion peak [M]+ and a characteristic fragmentation pattern including the loss of the tert-butyl group ([M-57]+). |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is via the bromination of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[2]

Materials:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diethyl ether (anhydrous)

-

Celite

Procedure:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.

-

Carbon tetrabromide is added to the solution, followed by the portion-wise addition of triphenylphosphine.

-

The resulting reaction mixture is stirred at room temperature for approximately 18 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the triphenylphosphine oxide byproduct.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.[2]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Reactivity: Nucleophilic Substitution

The bromomethyl group is an excellent electrophile, making the compound a versatile reagent for introducing the Boc-protected piperidin-4-ylmethyl moiety. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[3][6] It may also cause skin irritation.[3] Standard laboratory safety precautions should be observed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep in a dark place, sealed in a dry, and well-ventilated environment at room temperature.[9]

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The versatile nature of this compound ensures its continued relevance as a valuable building block in the development of novel therapeutics.

References

- 1. This compound | 158407-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]

- 5. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 158407-04-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key bifunctional building block in modern organic and medicinal chemistry. Its structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive bromomethyl moiety, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery. The Boc-protected nitrogen allows for controlled reactivity, while the primary bromide serves as an excellent electrophile for alkylation reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2][3] |

| Molecular Weight | 278.19 g/mol | [1][2][3] |

| CAS Number | 158407-04-6 | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 46.0 to 50.0 °C | |

| Boiling Point | 318.3 °C at 760 mmHg | [1] |

| Density | 1.271 g/cm³ | [1] |

| Refractive Index | 1.495 | [1] |

| Solubility | Soluble in organic solvents such as diethyl ether, ethyl acetate, and dichloromethane. | [1][4] |

| Storage | Room temperature, in a dry, dark place. | [4] |

Synthesis

The most common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis via Appel Reaction

This procedure utilizes triphenylphosphine and carbon tetrabromide to convert the primary alcohol to the corresponding bromide.

Materials:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Carbon tetrabromide (CBr₄) (1.2 eq)

-

Diethyl ether (anhydrous)

-

Celite

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add carbon tetrabromide (1.2 eq) and triphenylphosphine (1.2 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the triphenylphosphine oxide byproduct.

-

Wash the Celite pad with a small amount of diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 25%).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid.[1][4]

Reactivity and Applications

The primary reactivity of this compound stems from the electrophilic nature of the carbon atom in the bromomethyl group. This makes it an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.

General Experimental Protocol: N-Alkylation with a Primary Amine

This protocol describes a typical procedure for the alkylation of a primary amine, a common step in the synthesis of pharmaceutical intermediates.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of the primary amine (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography to obtain the desired N-alkylated product.

Role in Drug Discovery

This compound is a crucial intermediate in the synthesis of several targeted therapies, including inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9).

Ibrutinib (BTK Inhibitor)

Ibrutinib is a potent and irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[5][6] Dysregulation of this pathway is implicated in various B-cell malignancies.[5][6] The piperidine moiety of Ibrutinib, derived from intermediates like this compound, is crucial for its binding and activity.

CDK9 Inhibitors

CDK9 is a key transcriptional regulator, and its inhibition is a promising strategy for the treatment of various cancers.[1] The piperidine scaffold is a common feature in many CDK9 inhibitors, and this compound serves as a valuable starting material for their synthesis.

Visualizations

Synthesis Workflow

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of N-Boc-4-(bromomethyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-4-(bromomethyl)piperidine, with the CAS Number 158407-04-6, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group, and a reactive bromomethyl moiety. This combination makes it an invaluable intermediate for introducing the 4-(N-Boc-piperidinyl)methyl group into a wide array of molecules. The Boc protecting group provides stability and allows for controlled reactions, while the bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, facilitating the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of its core physical characteristics, detailed experimental protocols for their determination, and a visualization of its utility in chemical synthesis.

Core Physical and Chemical Properties

The physical properties of N-Boc-4-(bromomethyl)piperidine are essential for its handling, storage, and application in synthetic protocols. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2] |

| Molecular Weight | 278.19 g/mol | [1][2] |

| Appearance | White to off-white or light yellow solid/powder/crystal | [1] |

| Melting Point | 46.0 to 50.0 °C | |

| Boiling Point | 318.337 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.271 g/cm³ (Predicted) | [3] |

| CAS Number | 158407-04-6 | [1][2] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound verification and process optimization. The following are detailed methodologies for measuring the key physical characteristics of N-Boc-4-(bromomethyl)piperidine.

The melting point is a critical indicator of purity for a solid compound.[4] A sharp melting range typically signifies a high degree of purity.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Sample Preparation: Ensure the N-Boc-4-(bromomethyl)piperidine sample is completely dry. If the crystals are large, gently pulverize a small amount into a fine powder using a mortar and pestle.[5]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid initial heating (e.g., 10-20 °C/min) can be used to determine an approximate melting range.[6]

-

Allow the apparatus to cool. Using a fresh sample, heat again, but more slowly (1-2 °C/min) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

-

While N-Boc-4-(bromomethyl)piperidine is a solid at room temperature, this method is applicable for other liquid compounds. The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of liquid.

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

-

-

Procedure:

-

Setup: Fill the Thiele tube with mineral oil to a level above the side-arm.

-

Sample Preparation: Place a few drops of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube. Gently heat the side arm of the Thiele tube.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Measurement: Continue heating until a continuous and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

-

The density of a solid can be determined using the liquid displacement method, based on Archimedes' principle.

-

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent like hexane)

-

-

Procedure:

-

Mass Measurement: Accurately weigh a sample of N-Boc-4-(bromomethyl)piperidine using an analytical balance. Record this mass (m).

-

Initial Volume: Add a known volume of the chosen insoluble liquid to a graduated cylinder. Record this initial volume (V₁).

-

Displacement: Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Final Volume: Record the new volume of the liquid in the graduated cylinder (V₂).

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m / V

-

A qualitative assessment of solubility in various solvents is crucial for selecting appropriate reaction and purification media.

-

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Spatula

-

A range of solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane)

-

-

Procedure:

-

Sample Preparation: Place a small, consistent amount (e.g., 10-20 mg) of N-Boc-4-(bromomethyl)piperidine into separate, labeled test tubes.

-

Solvent Addition: Add a small volume (e.g., 1 mL) of a solvent to one of the test tubes.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or stir well for approximately 60 seconds.[9]

-

Observation: Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[9]

-

-

Repeat: Repeat steps 2-4 for each of the selected solvents. Based on the "like dissolves like" principle, N-Boc-4-(bromomethyl)piperidine is expected to be soluble in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and ethers, and likely insoluble in water.

-

Application in Synthesis: Nucleophilic Substitution

N-Boc-4-(bromomethyl)piperidine is an excellent electrophile for Sₙ2 reactions. The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. The bromine atom is a good leaving group, facilitating the substitution. This reaction pathway is fundamental to its utility in drug discovery for creating new carbon-heteroatom or carbon-carbon bonds.

The following diagram illustrates a typical nucleophilic substitution reaction where a generic nucleophile (Nu⁻) displaces the bromide to form a new covalent bond.

Caption: S_N2 reaction workflow.

This reaction is highly versatile. For instance, using an alkoxide as the nucleophile would yield an ether, while using a cyanide ion would result in a nitrile, thereby extending the carbon chain and providing a handle for further chemical transformations. The Boc-protecting group remains stable under these conditions and can be removed later in a synthetic sequence using acidic conditions to reveal the secondary amine of the piperidine ring.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.ws [chem.ws]

A Comprehensive Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected piperidine ring and a reactive bromomethyl group, makes it a versatile intermediate for the development of novel pharmaceutical agents and complex molecules.[1] This document details its chemical properties, synthesis protocols, and applications, presenting data in a clear and accessible format for laboratory use.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[2][3] It is also commonly known by synonyms such as 1-Boc-4-(bromomethyl)piperidine and 4-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester.[1][2]

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2] |

| Molecular Weight | 278.19 g/mol | [1][2][3] |

| CAS Number | 158407-04-6 | [1][3] |

| Appearance | White to light yellow powder or crystal | [4] |

| Boiling Point | 318.3 °C at 760 mmHg | [1] |

| Density | 1.271 g/cm³ | [1] |

| Flash Point | 146.3 °C | [1] |

| pKa (Predicted) | -1.91 ± 0.40 | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CBr | [2][3] |

| InChI | 1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | [2] |

| InChIKey | YGJXBTRLYHCWGD-UHFFFAOYSA-N | [2][3] |

This compound is classified as harmful if swallowed and causes serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Store in a cool, dry, dark place under an inert atmosphere.[5][6]

Experimental Protocols

This compound is not a naturally occurring compound; it is synthesized in the laboratory. It serves as a crucial intermediate for introducing the 1-Boc-piperidin-4-ylmethyl moiety into target molecules.[1][5]

This protocol describes the synthesis from N-Boc-4-piperidinemethanol via an Appel-type reaction.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

-

Dissolve 4-N-Boc-piperidine-methanol (1.0 equivalent) in diethyl ether.

-

Add carbon tetrabromide (1.2 equivalents) and triphenylphosphine (1.2 equivalents) to the solution at room temperature.

-

Allow the reaction mixture to stir for 18 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude material by flash chromatography using a hexane/ethyl acetate gradient to yield the final product.

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, allowing for the facile introduction of the protected piperidine scaffold.

General Reaction Scheme:

Caption: General workflow for nucleophilic substitution reactions.

General Protocol:

-

Dissolve the chosen nucleophile (e.g., an amine, phenol, or thiol; 1.0 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine; 1.5-2.0 equivalents) to the solution.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the mixture (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization.

This versatile reaction pathway is fundamental in drug discovery for synthesizing derivatives of lead compounds containing a piperidine ring, a common motif in centrally active pharmaceuticals.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]

- 4. This compound | 158407-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester CAS#: 158407-04-6 [m.chemicalbook.com]

- 6. 158407-04-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate is a pivotal bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure incorporates a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive bromomethyl moiety. This unique combination makes it an essential building block for introducing the piperidine-4-ylmethyl scaffold into a wide array of target molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, serving as a technical resource for laboratory and development professionals.

Core Chemical Properties

This compound is typically a white to off-white solid at room temperature.[1][2] The Boc-protecting group provides stability and enhances solubility in common organic solvents, while the primary bromide offers a reactive site for nucleophilic substitution.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Boc-4-bromomethylpiperidine, N-Boc-4-(bromomethyl)piperidine | [3][4] |

| CAS Number | 158407-04-6 | [3] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [3][5] |

| Molecular Weight | 278.19 g/mol | [3][5][6] |

| Appearance | White to light yellow powder or solid | [1][2] |

| Melting Point | 46.0 to 50.0 °C | |

| Boiling Point | 318.3 °C at 760 mmHg (Predicted/Calculated) | [1][2][7] |

| Density | 1.271 g/cm³ (Predicted/Calculated) | [1][2][7] |

| Refractive Index | 1.495 (Predicted) | [7] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1][2][7] |

Synthesis and Experimental Protocol

The most common laboratory synthesis involves the bromination of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, using a phosphorus-based reagent or a combination of carbon tetrabromide and triphenylphosphine.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis via bromination of the precursor alcohol.

Experimental Protocol: Appel-type Bromination[1][3][8]

-

Reaction Setup: Dissolve 4-N-Boc-piperidine-methanol (1 equivalent, e.g., 0.93 mmol, 200 mg) in a suitable aprotic solvent such as diethyl ether (e.g., 9 mL).

-

Reagent Addition: To the solution at room temperature, add carbon tetrabromide (1.2 equivalents, e.g., 1.1 mmol, 370 mg) followed by triphenylphosphine (1.2 equivalents, e.g., 1.1 mmol, 292 mg).

-

Reaction Execution: Allow the mixture to stir at room temperature for an extended period, typically 18 hours, to ensure complete conversion.

-

Workup: After the reaction is complete, filter the mixture through a pad of celite to remove the triphenylphosphine oxide byproduct and any other insoluble materials.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane to a 1:4 ratio of hexane to ethyl acetate) to yield the pure title compound.[1][7]

Chemical Reactivity and Applications

The primary utility of this compound stems from its role as an electrophile. The bromomethyl group is an excellent leaving group, making it susceptible to attack by a wide range of nucleophiles. This allows for the straightforward installation of the N-Boc-piperidine-4-ylmethyl moiety onto various scaffolds.

Diagram 2: General Reaction Pathway

Caption: Typical nucleophilic substitution at the bromomethyl carbon center.

This reactivity is fundamental to its application in pharmaceutical development, where the piperidine ring is a common structural motif in drug candidates. It serves as a key intermediate for synthesizing compounds with applications ranging from enzyme inhibitors to receptor modulators.[7]

Spectral Data

Structural confirmation is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source |

| 4.02 - 3.98 | m | 2H | -CH₂- (piperidine ring, adjacent to N) | [1][7] |

| 3.47 | d | 2H | -CH₂-Br | [1][7] |

| 2.78 - 2.65 | m | 2H | -CH₂- (piperidine ring, adjacent to N) | [1][7] |

| 1.89 - 1.74 | m | 3H | -CH- and -CH₂- (piperidine ring) | [1][7] |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc group) | [1][7] |

| 1.12 - 0.98 | m | 2H | -CH₂- (piperidine ring) | [1][7] |

| Solvent: DMSO-d6, Spectrometer: 400 MHz[1][7] |

Safety and Handling

Proper safety precautions are essential when handling this chemical. It is classified as harmful if swallowed and causes serious eye irritation.[3][6]

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [3][4][6] |

| Hazard | H315 | Causes skin irritation. | [3] |

| Hazard | H319 | Causes serious eye irritation. | [3][6] |

| Precaution | P264 | Wash skin thoroughly after handling. | [2][3] |

| Precaution | P270 | Do not eat, drink or smoke when using this product. | [3][4][6] |

| Precaution | P280 | Wear protective gloves/eye protection/face protection. | [3][6] |

| Precaution | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4][6] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | [3][4] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6] |

| Precaution | P501 | Dispose of contents/container to an approved waste disposal plant. | [3][4] |

Personnel should always use this compound within a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester CAS#: 158407-04-6 [m.chemicalbook.com]

- 2. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester | 158407-04-6 [chemicalbook.com]

- 3. This compound | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 158407-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]

- 6. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

The Versatile Building Block: A Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate has emerged as a crucial intermediate, valued for its bifunctional nature which allows for the introduction of a substituted piperidine moiety into a target molecule. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, solid compound at room temperature, making it convenient to handle and store. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen ensures its stability under a variety of reaction conditions and allows for its selective removal when desired.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 158407-04-6 | [1][2] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [3] |

| Molecular Weight | 278.19 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 46.0 to 50.0 °C | [4] |

| Boiling Point | 318.3 °C at 760 mmHg | [3] |

| Density | 1.271 g/cm³ | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 4.02-3.98 (m, 2H), 3.47 (d, 2H), 2.78-2.65 (m, 2H), 1.89-1.74 (m, 3H), 1.45 (s, 9H), 1.12-0.98 (m, 2H) | [3] |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 30.4, 28.9, 23.4 (for a similar derivative) | [5] |

| IR (film) | νₘₐₓ (cm⁻¹): 2956, 2871, 1691, 1477, 1364, 1248, 1169, 771 (for a similar derivative) | [5] |

| Mass Spectrometry (ESI-TOF) | m/z calculated for C₁₄H₂₇NNaO₂ ([M+Na]⁺): 264.1934, found: 264.1930 (for a similar derivative) | [5] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the bromination of the corresponding alcohol precursor.

Synthesis of this compound

This protocol describes the synthesis from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Protocol:

-

Reactants:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diethyl ether (solvent)

-

-

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (e.g., 200 mg, 0.93 mmol) in diethyl ether (9 mL) in a round-bottom flask at room temperature.[3]

-

Add carbon tetrabromide (370 mg, 1.1 mmol) and triphenylphosphine (292 mg, 1.1 mmol) to the solution.[3]

-

Stir the reaction mixture at room temperature for 18 hours.[3]

-

Filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct.[3]

-

Concentrate the filtrate under reduced pressure.[3]

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., from 1:0 to 4:1) to yield the title compound.[3]

-

-

Yield: A reported yield for this reaction is 55 mg.[3]

References

- 1. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 4. This compound | 158407-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, primarily utilized as an electrophile for the introduction of a Boc-protected piperidin-4-ylmethyl moiety onto various nucleophiles. This functional group is prevalent in a range of biologically active molecules and pharmaceutical ingredients. These application notes provide detailed protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on N-alkylation reactions. The protocols are designed to be clear, concise, and reproducible for researchers in drug discovery and development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functionalization of the piperidine ring is a critical strategy for modulating the physicochemical and pharmacological properties of drug candidates. This compound serves as a versatile reagent for this purpose. The Boc (tert-butoxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to reveal the secondary amine for further derivatization. The bromomethyl group provides a reactive site for nucleophilic substitution, making it an ideal reagent for alkylating amines, phenols, thiols, and other nucleophiles.

This document details the application of this compound in the synthesis of pharmaceutical intermediates, with a specific example in the synthesis of a key precursor for the kinase inhibitor Vandetanib. Additionally, a general protocol for N-alkylation of various amine-containing compounds is provided, along with quantitative data to guide reaction optimization.

Application 1: Synthesis of a Key Intermediate for Vandetanib

Vandetanib is an oral tyrosine kinase inhibitor used in the treatment of certain types of cancer. A key step in its synthesis involves the introduction of a piperidin-4-ylmethoxy group. While some synthetic routes utilize the corresponding tosylate derivative, the brominated intermediate is also a viable and reactive precursor for this alkylation step.

Reaction Scheme:

Caption: Synthesis of a Vandetanib intermediate.

Experimental Protocol: Synthesis of tert-butyl 4-((4-((4-bromo-2-fluorobenzyl)amino)-6-methoxyquinazolin-7-yl)oxy)piperidine-1-carboxylate

This protocol is adapted from the synthesis of analogous compounds and is expected to provide the desired product.

Materials:

-

4-((4-Bromo-2-fluorobenzyl)amino)-6-methoxyquinazolin-7-ol

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-((4-bromo-2-fluorobenzyl)amino)-6-methoxyquinazolin-7-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data:

The following table presents typical yields for the O-alkylation of phenols with alkyl bromides under similar basic conditions. While the specific yield for this reaction needs to be determined experimentally, these values provide a reasonable expectation.

| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | Alkyl Bromide | K₂CO₃ | DMF | 60-80 | 70-90 |

| Substituted Phenol | Alkyl Bromide | Cs₂CO₃ | DMF | RT-60 | 80-95 |

Application 2: General N-Alkylation of Amines

This compound is an excellent reagent for the N-alkylation of a wide variety of primary and secondary amines, including anilines, and heterocyclic amines. The choice of base and solvent is crucial for achieving optimal yields and minimizing side reactions.

General Reaction Workflow:

Caption: General workflow for N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

-

Amine (primary or secondary)

-

This compound

-

Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine (Et₃N))

-

Solvent (e.g., DMF, acetonitrile (ACN), or tetrahydrofuran (THF))

-

Appropriate work-up and purification reagents

Procedure:

-

To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary (typically 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-Alkylation Reactions:

The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with alkyl bromides.

| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic Amine | K₂CO₃ | ACN | 50-70 | 75-90 |

| Secondary Aliphatic Amine | K₂CO₃ | DMF | 60-80 | 70-85 |

| Aniline (Primary Aromatic) | Cs₂CO₃ | DMF | 80-100 | 60-80 |

| Indazole | NaH | THF | 0 - RT | 80-95 (N1-alkylation) |

| Pyrrole | NaH | THF | 0 - RT | 85-95 |

Signaling Pathway Diagram

The synthesized pharmaceutical intermediates can be used to develop inhibitors for various signaling pathways. For instance, many kinase inhibitors containing the piperidine moiety target pathways involved in cell proliferation and survival.

Caption: Generic kinase inhibitor signaling pathway.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. The protocols provided herein offer a reliable foundation for the N-alkylation of a diverse range of amines and the synthesis of complex molecules such as precursors to Vandetanib. The straightforward reaction conditions and the ability to deprotect the piperidine nitrogen make this reagent a powerful tool in the arsenal of medicinal chemists and drug development professionals. Careful optimization of reaction parameters based on the specific substrate is recommended to achieve the highest yields and purity.

Application Notes and Protocols: Versatile Nucleophilic Substitution Reactions of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery, prized for its bifunctional nature. The presence of a reactive bromomethyl group and a Boc-protected piperidine nitrogen allows for sequential and controlled modifications. This document provides detailed application notes and experimental protocols for the reaction of this compound with a variety of nucleophiles. The protocols outlined herein offer robust methods for the synthesis of diverse piperidine-containing scaffolds, which are prevalent in many therapeutic agents.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its incorporation into molecular design can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as providing a three-dimensional framework that can be optimized for potent and selective target engagement. This compound serves as an excellent electrophilic partner in nucleophilic substitution reactions, enabling the straightforward introduction of the 4-methylpiperidine core. The Boc protecting group ensures the nucleophilicity of the piperidine nitrogen is masked, allowing for selective reaction at the bromomethyl position. This protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization.

This application note details the reaction of this versatile building block with various classes of nucleophiles, including phenoxides, amines, and thiols, providing standardized protocols and expected outcomes to aid in the synthesis of novel compounds for drug development.

Chemical Reaction Overview

The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile in a typical SN2 fashion. The reaction is generally facilitated by a base in a suitable polar aprotic solvent.

General Reaction Scheme:

Caption: General Nucleophilic Substitution Reaction.

Applications in Synthesis

The products derived from the nucleophilic substitution of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. For instance, the resulting ether, amine, or thioether linkages are common in kinase inhibitors, GPCR modulators, and other therapeutic classes.

Experimental Protocols

The following sections provide detailed experimental protocols for the reaction of this compound with representative nucleophiles.

Protocol 1: Reaction with a Phenolic Nucleophile

This protocol describes the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Vandetanib.[1]

Reaction:

Caption: Synthesis of a Vandetanib Intermediate.

Materials:

-

This compound

-

Methyl 3-hydroxy-4-methoxybenzoate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 4 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Summary:

| Nucleophile | Reagents | Solvent | Temperature | Time | Yield |

| Methyl 3-hydroxy-4-methoxybenzoate | K₂CO₃ | DMF | 80 °C | 4 h | 51.2%[1] |

Protocol 2: Reaction with an Amine Nucleophile (General Procedure)

This protocol provides a general method for the N-alkylation of primary and secondary amines with this compound.

Reaction Workflow:

Caption: Workflow for Amine Alkylation.

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and the base (DIPEA or K₂CO₃, 1.5-2.0 eq) in a suitable solvent (MeCN or DMF).

-

Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary (Representative Examples):

| Nucleophile | Base | Solvent | Temperature | Yield |

| Aniline | K₂CO₃ | DMF | 80 °C | High |

| Benzylamine | DIPEA | MeCN | 60 °C | High |

| Morpholine | K₂CO₃ | DMF | RT | High |

(Note: Yields are generally high but will vary depending on the specific amine used. Optimization of reaction conditions may be necessary.)

Protocol 3: Reaction with a Thiol Nucleophile (General Procedure)

This protocol outlines a general method for the S-alkylation of thiols with this compound.

Logical Relationship of Reaction Components:

Caption: Key Components for Thiol Alkylation.

Materials:

-

This compound

-

Thiol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃) (1.1-1.5 eq)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Water

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (1.0 eq) in the same solvent dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary (Representative Examples):

| Nucleophile | Base | Solvent | Temperature | Yield |

| Thiophenol | NaH | DMF | RT | High |

| Benzyl mercaptan | Cs₂CO₃ | DMF | RT | High |

| Cysteine derivative (protected) | NaH | THF/DMF | RT | Good to High |

(Note: The choice of base and solvent may need to be optimized for specific thiol substrates. Cesium carbonate is a milder alternative to sodium hydride.)

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 4-methylpiperidine scaffold into a wide array of molecules. The protocols provided herein demonstrate its utility in forming C-O, C-N, and C-S bonds through reactions with phenoxide, amine, and thiol nucleophiles, respectively. These straightforward and generally high-yielding reactions make it an invaluable tool for researchers and scientists in the field of drug development and organic synthesis.

References

Application Notes and Protocols for 1-Boc-4-bromomethylpiperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Boc-4-bromomethylpiperidine, also known as tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate widely employed in medicinal chemistry and organic synthesis.[1] Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group, and a reactive bromomethyl group. This combination allows for the strategic introduction of the 4-methylpiperidine moiety into a wide range of molecules.

The Boc protecting group ensures that the piperidine nitrogen is unreactive during alkylation reactions, allowing the bromomethyl group to serve as a potent electrophile for substitution reactions with various nucleophiles.[1] Following the coupling reaction, the Boc group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. This makes the reagent particularly valuable in the synthesis of complex molecules, including G protein-coupled receptor (GPCR) ligands, enzyme inhibitors, and other biologically active compounds.[1][2] It serves as a key building block in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological profile.[1]

Physicochemical Properties and Safety Data

Below is a summary of the key properties and safety information for 1-Boc-4-bromomethylpiperidine.

| Property | Value | Reference |

| CAS Number | 158407-04-6 | [1] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |

| Molecular Weight | 278.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [3] |

| Precautionary Measures | Handle in a well-ventilated place (fume hood). Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. | [3] |

Core Application: N-Alkylation of Amines

A primary application of 1-Boc-4-bromomethylpiperidine is the alkylation of primary or secondary amines to introduce the Boc-protected piperidin-4-ylmethyl group. This protocol provides a general procedure for this transformation.

Experimental Protocol:

Materials:

-

1-Boc-4-bromomethylpiperidine

-

Substrate amine (primary or secondary)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a solution of the amine substrate (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (1.5-2.0 eq.). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 10-15 minutes.

-

Addition of Alkylating Agent: Add a solution of 1-Boc-4-bromomethylpiperidine (1.0-1.2 eq.) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x).[4]

-

Washing: Combine the organic layers and wash sequentially with water and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[4]

Quantitative Data Summary:

The efficiency of the alkylation reaction is dependent on the nucleophilicity of the substrate and the specific reaction conditions employed. Below are representative yields for the alkylation of various nucleophiles.

| Nucleophile Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aniline derivative | K₂CO₃ | DMF | 60 | 12 | 75-90 |

| Benzylamine | DIPEA | MeCN | RT | 8 | 80-95 |

| Phenol derivative | K₂CO₃ | DMF | 80 | 16 | 70-85 |

| Thiophenol | Cs₂CO₃ | MeCN | RT | 4 | 85-98 |

Note: Yields are representative and will vary based on the specific substrate and reaction scale.

Visualized Workflows and Pathways

Diagram 1: General Reaction Scheme

Caption: General alkylation reaction using 1-Boc-4-bromomethylpiperidine.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

References

The Versatility of N-Boc-4-(bromomethyl)piperidine in Medicinal Chemistry: A Building Block for Therapeutic Innovation

N-Boc-4-(bromomethyl)piperidine has emerged as a crucial and versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a Boc-protected piperidine ring and a reactive bromomethyl group, allows for the strategic introduction of the piperidine moiety into drug candidates targeting a wide range of diseases, including cancer, neurological disorders, and inflammatory conditions.

The piperidine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Its conformational flexibility and ability to engage in key interactions with biological targets make it an attractive component for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity in synthetic transformations, allowing for precise modifications at the 4-position via the reactive bromomethyl handle. This facilitates the construction of complex molecular architectures with tailored pharmacological profiles.

Key Applications in Drug Discovery

N-Boc-4-(bromomethyl)piperidine serves as a linchpin in the synthesis of various classes of therapeutic agents, primarily through the alkylation of a wide range of nucleophiles. This fundamental reaction allows for the facile incorporation of the piperidin-4-ylmethyl moiety into lead compounds, influencing their potency, selectivity, and metabolic stability.

Antagonists of G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors implicated in a multitude of physiological processes, making them a major target class for drug development. N-Boc-4-(bromomethyl)piperidine has been instrumental in the synthesis of antagonists for several GPCRs.

-

CCR2 Antagonists: The C-C chemokine receptor 2 (CCR2) plays a critical role in the recruitment of monocytes to sites of inflammation. Antagonists of CCR2 are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis. The piperidine motif is a common feature in many CCR2 antagonists. For instance, a series of cis-3,4-disubstituted piperidines have been developed as potent CCR2 antagonists, with some compounds exhibiting excellent binding and functional antagonism.[1]

-

Histamine H3 Receptor Antagonists: The histamine H3 receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders and other neurological conditions. Several potent and selective histamine H3 receptor antagonists incorporate a piperidine ring. The piperidin-4-ylmethyl group, introduced using N-Boc-4-(bromomethyl)piperidine, can be a key pharmacophoric element for achieving high receptor affinity.

-

Opioid Receptor-Like 1 (ORL-1) Antagonists: The ORL-1 receptor, also known as the nociceptin receptor, is involved in pain modulation and other CNS functions. The development of ORL-1 antagonists is a promising strategy for new analgesics. The piperidine scaffold is a recurring structural motif in potent and selective ORL-1 antagonists.

Enzyme Inhibitors

-

Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The piperidine ring can serve as a scaffold to orient functional groups for optimal interaction with the ATP-binding site of kinases. While direct synthesis from N-Boc-4-(bromomethyl)piperidine is not always explicitly detailed in the readily available literature for specific approved drugs, the functionalization of piperidine rings is a common strategy in the development of kinase inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of representative compounds synthesized using piperidine-based scaffolds, highlighting the potential of derivatives of N-Boc-4-(bromomethyl)piperidine.

| Target | Compound Class | Representative Compound | Biological Activity (IC50/Ki/pA2) | Reference |

| CCR2 | cis-3,4-disubstituted piperidines | Compound 24 | IC50 = 3.4 nM (binding), 2.0 nM (calcium flux), 5.4 nM (chemotaxis) | [1] |

| Histamine H3 Receptor | N-Alkyl Carbamates | Compound 14 | pA2 = 7.2 | [2] |

Experimental Protocols

The primary application of N-Boc-4-(bromomethyl)piperidine in synthesis is as an electrophile in alkylation reactions. Below are detailed protocols for the alkylation of various nucleophiles.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes the reaction of N-Boc-4-(bromomethyl)piperidine with a primary or secondary amine.

Materials:

-

N-Boc-4-(bromomethyl)piperidine

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

To a solution of the amine (1.0 eq.) in DMF or MeCN, add a base such as K₂CO₃ (2.0 eq.) or TEA (2.0 eq.).

-

Add N-Boc-4-(bromomethyl)piperidine (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol outlines the Williamson ether synthesis using N-Boc-4-(bromomethyl)piperidine to form piperidin-4-ylmethyl ethers.

Materials:

-

N-Boc-4-(bromomethyl)piperidine

-

Phenol or Naphthol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

To a solution of the phenol or naphthol (1.0 eq.) in acetone or DMF, add a base such as K₂CO₃ (1.5 eq.) or Cs₂CO₃ (1.5 eq.).

-

Add N-Boc-4-(bromomethyl)piperidine (1.2 eq.) to the mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: General Procedure for S-Alkylation of Thiols

This protocol describes the formation of piperidin-4-ylmethyl thioethers.

Materials:

-

N-Boc-4-(bromomethyl)piperidine

-

Thiol or Thiophenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-